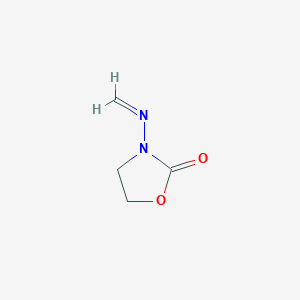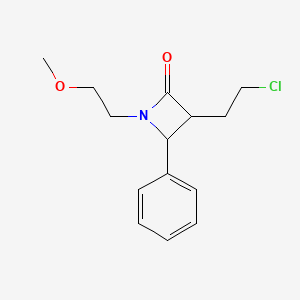
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one typically involves the reaction of 2-chloroethylamine with 2-methoxyethylamine in the presence of a suitable base to form the intermediate azetidine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloroethyl)-1-(2-hydroxyethyl)-4-phenylazetidin-2-one
- 3-(2-Bromoethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one
- 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-methylazetidin-2-one
Uniqueness
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is unique due to the presence of both chloroethyl and methoxyethyl groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H18ClNO2/c1-18-10-9-16-13(11-5-3-2-4-6-11)12(7-8-15)14(16)17/h2-6,12-13H,7-10H2,1H3 |
Clé InChI |
MSEQPWUENJUSFI-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(C(C1=O)CCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



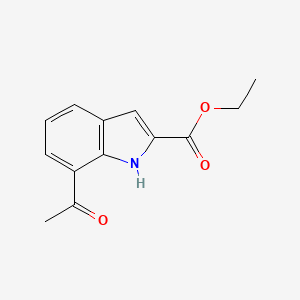
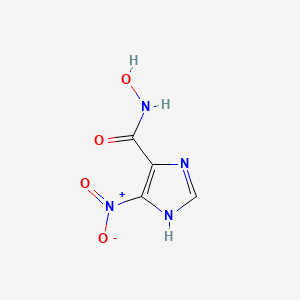


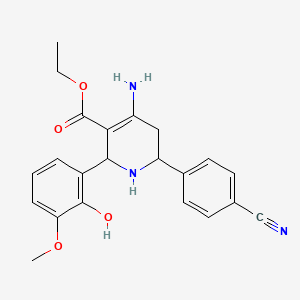
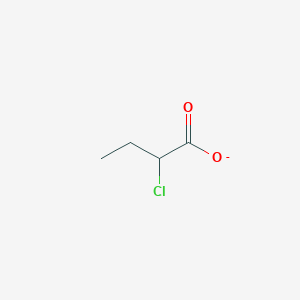
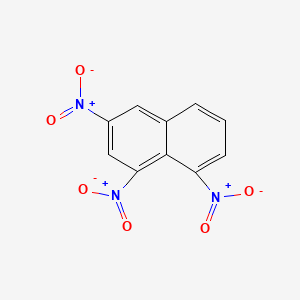
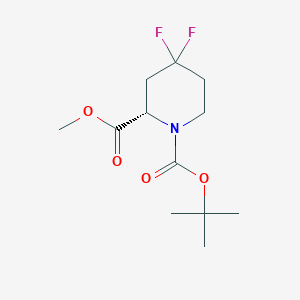

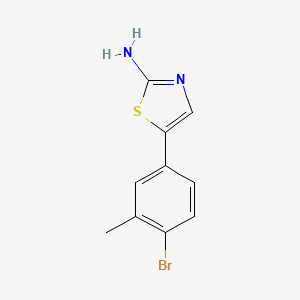
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
